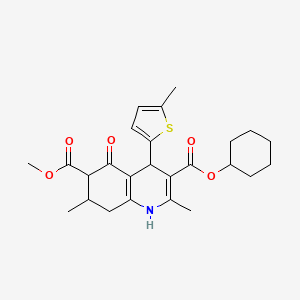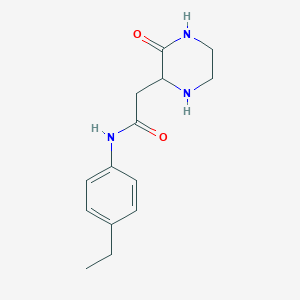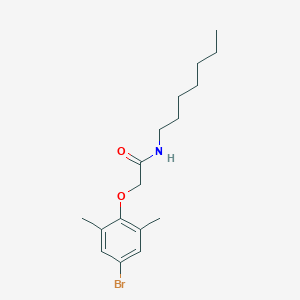
N-(3-chloro-4-methoxyphenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide
Descripción general
Descripción
N-(3-chloro-4-methoxyphenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide, also known as CMI-977, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of indole derivatives and has been shown to possess a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. N-(3-chloro-4-methoxyphenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide also inhibits the activity of NF-κB, a transcription factor that plays a key role in inflammation and immune responses. In addition, N-(3-chloro-4-methoxyphenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide has been shown to modulate the activity of various neurotransmitters, including dopamine and serotonin, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
N-(3-chloro-4-methoxyphenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that N-(3-chloro-4-methoxyphenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and modulate the activity of neurotransmitters. In vivo studies have shown that N-(3-chloro-4-methoxyphenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide can inhibit tumor growth, reduce inflammation, and improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-chloro-4-methoxyphenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide in lab experiments is its broad range of biological activities, which make it a potential candidate for the treatment of various diseases. However, one limitation of using N-(3-chloro-4-methoxyphenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research of N-(3-chloro-4-methoxyphenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide. One potential area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of N-(3-chloro-4-methoxyphenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide's potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-(3-chloro-4-methoxyphenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide and to identify potential targets for its therapeutic applications.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methoxyphenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide has been investigated for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-(3-chloro-4-methoxyphenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide has been shown to inhibit the growth of tumor cells and induce apoptosis. It has also been shown to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, N-(3-chloro-4-methoxyphenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide has been studied for its neuroprotective effects and its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(2,3-dioxoindol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O4/c1-24-14-7-6-10(8-12(14)18)19-15(21)9-20-13-5-3-2-4-11(13)16(22)17(20)23/h2-8H,9H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYOXECEYXJQNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)C2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl [(6-{[4-(isobutylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-3-pyridazinyl)oxy]acetate](/img/structure/B4141013.png)

![1-{4-[(6-amino-5-nitro-4-pyrimidinyl)oxy]-3-methoxyphenyl}ethanone](/img/structure/B4141045.png)
![N-(4-chlorophenyl)-4-{[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]amino}-3-nitrobenzamide](/img/structure/B4141053.png)


![N-(2-chloro-5-methylphenyl)-N'-{2-[4-(2-nitrophenyl)-1-piperazinyl]ethyl}urea](/img/structure/B4141071.png)
![4-[5-bromo-2-(cyclopentyloxy)phenyl]-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4141079.png)
![2-[4-(5-benzoyl-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-2-ethoxyphenoxy]-N-(2-methoxyphenyl)acetamide](/img/structure/B4141091.png)
![methyl 4-[3-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B4141095.png)
![1-({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-2,6-dimethylpiperidine](/img/structure/B4141107.png)
![N,N-dicyclohexyl-2-{[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4141112.png)
![N-{[2-(allyloxy)-1-naphthyl]methyl}-1H-1,2,4-triazol-3-amine](/img/structure/B4141119.png)
![3-amino-N-(4-bromo-3-methylphenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4141126.png)